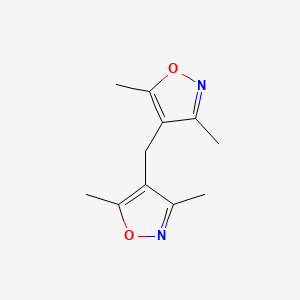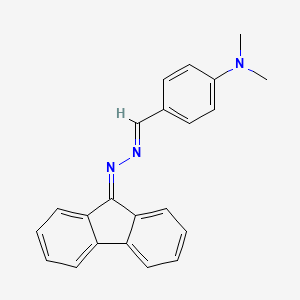
4,4'-methylenebis(dimethylisoxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'4,4'-methylenebis(dimethylisoxazole)' is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as MBI or MBDI and is widely used in various fields of research, including medicinal chemistry, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of '4,4'-methylenebis(dimethylisoxazole)' is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of two electron-donating dimethylamino groups. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties in vitro.
Biochemical and Physiological Effects:
Studies have shown that '4,4'-methylenebis(dimethylisoxazole)' can have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase. It has also been shown to inhibit the growth of various cancer cell lines and exhibit antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using '4,4'-methylenebis(dimethylisoxazole)' in lab experiments include its ease of synthesis, high yield, and versatility. This compound can be used as a building block in the synthesis of various complex molecules and as a reagent in organic synthesis. The limitations of using this compound include its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of '4,4'-methylenebis(dimethylisoxazole)' in scientific research. One potential direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another direction is the use of this compound as a ligand in metal-catalyzed reactions to develop new catalysts with improved activity and selectivity. Additionally, the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammation, warrants further investigation.
In conclusion, '4,4'-methylenebis(dimethylisoxazole)' is a versatile and valuable compound in scientific research. Its unique properties and potential applications make it an important building block in the synthesis of various complex molecules and a valuable reagent in organic synthesis. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of '4,4'-methylenebis(dimethylisoxazole)' can be achieved through various methods, including the reaction of dimethylamine with 4,4'-diformyl-2,2'-bisisoxazole and the reaction of dimethylamine with 4,4'-dichloro-2,2'-bisisoxazole. The latter method is more commonly used as it is more efficient and produces a higher yield of the compound.
Applications De Recherche Scientifique
The potential applications of '4,4'-methylenebis(dimethylisoxazole)' in scientific research are vast and varied. This compound has been used as a building block in the synthesis of various complex molecules, including heterocycles, peptides, and natural products. It has also been used as a ligand in metal-catalyzed reactions and as a reagent in organic synthesis.
Propriétés
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-6-10(8(3)14-12-6)5-11-7(2)13-15-9(11)4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBJTGVTOXTFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-{[(3-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5311126.png)
![2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)benzoic acid](/img/structure/B5311132.png)
![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5311139.png)
![4-(4-ethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5311140.png)

![ethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5311153.png)
![4-fluoro-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5311160.png)
![ethyl 4-({2-(3-fluorophenyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5311166.png)
![(3S*,5S*)-5-[(4-methyl-1-piperazinyl)carbonyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxylic acid](/img/structure/B5311172.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethyl-N-methylpropanamide](/img/structure/B5311174.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-1-naphthylurea](/img/structure/B5311175.png)

![3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5311192.png)
